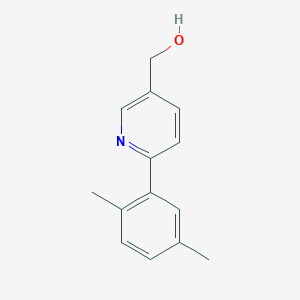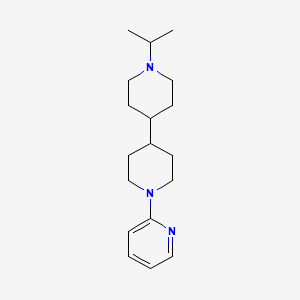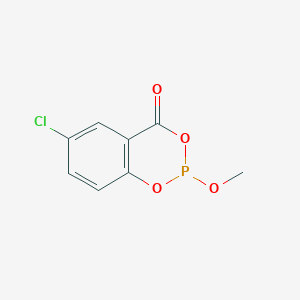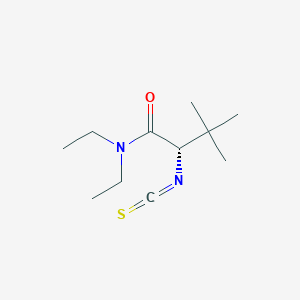![molecular formula C22H26N4O2 B12614632 ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] CAS No. 904958-92-5](/img/structure/B12614632.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound featuring a biphenyl core with two piperazine moieties attached via methanone linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Piperazine Moieties: The piperazine groups are introduced via a nucleophilic substitution reaction, where piperazine reacts with a suitable biphenyl derivative.
Formation of Methanone Linkages: The final step involves the formation of methanone linkages through a condensation reaction between the biphenyl-piperazine intermediate and a carbonyl-containing reagent.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: N-oxides of the piperazine groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable, high-performance materials.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4,4’-diylbis(methanone): Lacks the piperazine groups, making it less versatile in biological applications.
N,N’-Bis(4-fluorophenyl)piperazine: Contains fluorine atoms, which can alter its chemical reactivity and biological activity.
4,4’-Methylenebis(N,N-dimethylpiperazine): Features dimethyl groups on the piperazine rings, affecting its solubility and interaction with biological targets.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] stands out due to its combination of a biphenyl core and piperazine moieties, providing a unique balance of structural stability and functional versatility. This makes it particularly valuable in applications requiring both chemical robustness and biological activity.
Eigenschaften
CAS-Nummer |
904958-92-5 |
|---|---|
Molekularformel |
C22H26N4O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
[4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2 |
InChI-Schlüssel |
GZPDFJRWQOGSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)




![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)

